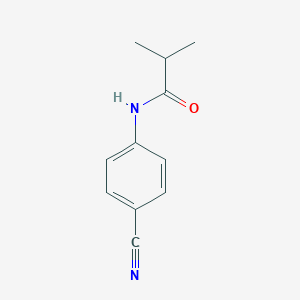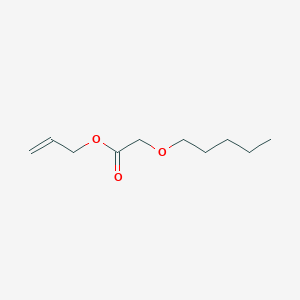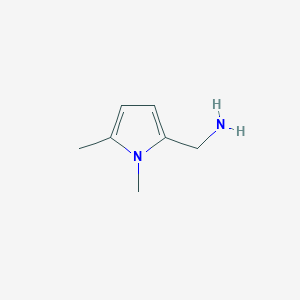![molecular formula C9H17NO2 B038204 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone CAS No. 111479-23-3](/img/structure/B38204.png)
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone, also known as HEPE, is a chemical compound that has been widely used in scientific research applications. It is a chiral molecule that belongs to the class of ketones and has a molecular weight of 159.24 g/mol. HEPE is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood. However, it is believed that 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its effects by interacting with specific enzymes and proteins in the body. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent.
Advantages And Limitations For Lab Experiments
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for research purposes. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is also a chiral molecule, which makes it useful in the synthesis of other chiral compounds. However, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone. One possible direction is the development of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the investigation of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone and its effects on the body.
Conclusion
In conclusion, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is a versatile compound that has been widely used in scientific research applications. Its ease of synthesis, chiral nature, and unique properties make it a valuable tool for various fields of research. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has shown promising results in the treatment of various diseases and has several future directions for research. Understanding the properties and potential of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is crucial for the development of new drugs and therapies.
Synthesis Methods
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-piperidinone with ethylene oxide in the presence of a catalyst. The reaction results in the formation of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone along with some side products. The purity of the product can be improved by using chromatographic techniques.
Scientific Research Applications
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been extensively used in scientific research due to its unique properties. It has been used as a chiral auxiliary in the synthesis of various organic compounds. It has also been used as a ligand in asymmetric catalysis and as a building block for the synthesis of biologically active compounds. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
111479-23-3 |
|---|---|
Product Name |
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-6-3-2-4-9(10)5-7-11/h9,11H,2-7H2,1H3/t9-/m0/s1 |
InChI Key |
DKVTXEYOZRLTNZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N1CCCC[C@H]1CCO |
SMILES |
CC(=O)N1CCCCC1CCO |
Canonical SMILES |
CC(=O)N1CCCCC1CCO |
synonyms |
2-Piperidineethanol, 1-acetyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



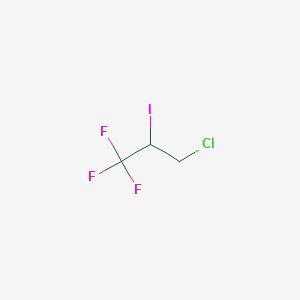
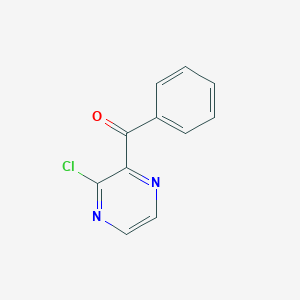
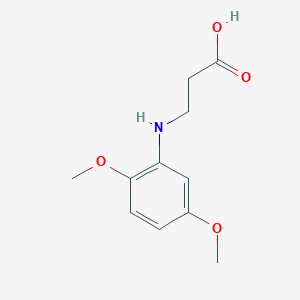
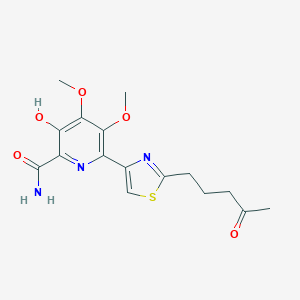
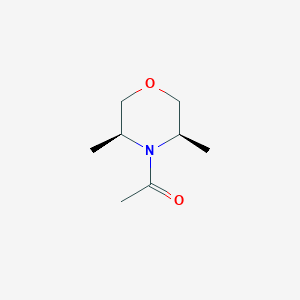
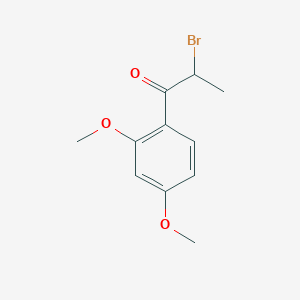
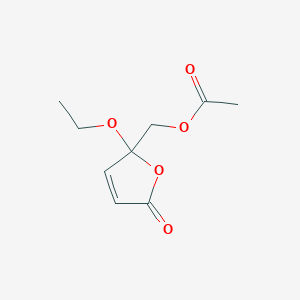
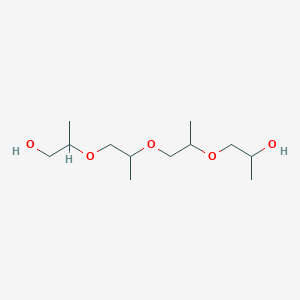
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
